Procaspase-8 Inhibitor 63-R
Description
The Role of Caspase-8 in Cellular Homeostasis and Disease Pathogenesis
Caspase-8 is a multifaceted enzyme with crucial roles in maintaining cellular and tissue homeostasis. nih.govbiologyinsights.comnih.gov Its functions extend beyond merely initiating cell death, encompassing the regulation of inflammatory processes and influencing cell fate decisions. stjude.orgnih.govnih.gov Dysregulation of Caspase-8 activity is implicated in a variety of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. nih.govnih.gov
Caspase-8 is a primary initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death triggered by external signals. biologyinsights.comoup.comnih.gov This pathway is activated by the binding of death ligands to their corresponding death receptors on the cell surface, such as the Fas receptor. oup.comwikipedia.org This binding event leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD), which in turn recruits procaspase-8, the inactive zymogen form of the enzyme. nih.govnih.gov The proximity of multiple procaspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their dimerization and subsequent auto-activation through proteolytic cleavage. nih.govnih.gov
Once activated, Caspase-8 initiates a downstream cascade by cleaving and activating effector caspases, such as Caspase-3 and Caspase-7. biologyinsights.comyoutube.com These effector caspases are the executioners of apoptosis, responsible for dismantling the cell by cleaving a wide range of cellular proteins. biologyinsights.comwikipedia.org Caspase-8 can also amplify the apoptotic signal by cleaving the BH3-interacting domain death agonist (BID), which then translocates to the mitochondria and triggers the intrinsic apoptotic pathway. nih.govnih.gov
The critical role of Caspase-8 in development is highlighted by the fact that caspase-8 knockout mice die in utero due to defects in heart muscle development and a reduction in hematopoietic progenitor cells. nih.govoup.com This underscores the essential, non-redundant functions of Caspase-8 in cellular and organismal life.
Beyond its well-established role in apoptosis, Caspase-8 is a critical regulator of other forms of programmed cell death, namely necroptosis and pyroptosis. nih.govnews-medical.net Necroptosis is a form of regulated necrosis that, unlike apoptosis, results in cell lysis and the release of pro-inflammatory cellular contents. stjude.org Caspase-8 acts as a key inhibitor of necroptosis by cleaving and inactivating essential components of the necroptotic machinery, including Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. nih.govnih.govstjude.org In situations where Caspase-8 is inhibited or absent, the necroptotic pathway can be activated, leading to inflammatory cell death. nih.govnews-medical.net
Pyroptosis is another form of pro-inflammatory programmed cell death that is crucial for host defense against pathogens. nih.govnews-medical.net Recent studies have revealed a complex interplay between Caspase-8 and pyroptosis. While the canonical pyroptosis pathway is activated by Caspase-1, Caspase-8 can also contribute to this process. nih.govrepec.org Interestingly, the enzymatic activity of Caspase-8 is required to inhibit pyroptosis. news-medical.net In the absence of its catalytic activity, inactive Caspase-8 can act as a scaffold to promote the assembly of the inflammasome, a multiprotein complex that drives pyroptosis. news-medical.netrepec.org This dual role highlights Caspase-8 as a molecular switch that can determine the mode of cell death. news-medical.net
Caspase-8 is not only a regulator of cell death but also a direct participant in inflammatory signaling pathways. nih.govstjude.org It can influence the production of inflammatory cytokines independently of its cell death-inducing functions. nih.govnih.gov For instance, Caspase-8 has been shown to be involved in the activation of the transcription factor NF-κB, a master regulator of inflammation and immunity. pnas.orgwikipedia.org
Furthermore, Caspase-8 can directly cleave and activate pro-inflammatory cytokines such as pro-IL-1β. nih.govpnas.org Its role in inflammasome regulation is complex, as it can both promote and inhibit inflammasome activation depending on the cellular context. nih.govmdpi.com In some cells, Caspase-8 facilitates the activation of the NLRP3 inflammasome, while in others, it acts as an inhibitor. nih.gov This intricate involvement in inflammatory signaling underscores the central role of Caspase-8 at the crossroads of cell death and inflammation. nih.govmdpi.com
Challenges in Developing Selective Caspase Inhibitors
The development of selective inhibitors for individual caspases has proven to be a significant challenge for researchers. nih.govnih.gov This difficulty stems from several key factors:
High Structural Similarity: Caspases share a high degree of structural similarity in their active sites, making it difficult to design inhibitors that can distinguish between different family members. nih.govacs.orgnih.gov This lack of specificity can lead to off-target effects and complicates the interpretation of experimental results. nih.gov
Overlapping Substrate Specificities: The substrate specificities of different caspases can overlap, further complicating the design of selective inhibitors. nih.govnih.gov
Alternative Cell Death Pathways: Inhibition of one caspase can sometimes lead to the activation of alternative, caspase-independent cell death pathways, such as necroptosis. nih.govsciencedaily.com This can confound the therapeutic outcome and raises safety concerns. sciencedaily.com
Poor Efficacy and Adverse Effects: Many caspase inhibitors that have entered clinical trials have failed due to a lack of efficacy or an unfavorable safety profile, often attributed to poor target specificity. nih.gov
These challenges have highlighted the need for novel approaches to target caspases with greater selectivity.
Emergence of Procaspase-8 Inhibitor 63-R as a Chemical Probe
A promising new strategy to achieve caspase selectivity is to target the inactive zymogen form of the enzyme, known as the procaspase. nih.govacs.org Procaspases possess unique structural features that are not present in the active enzyme, offering a potential avenue for the development of highly specific inhibitors.
Recently, a small-molecule inhibitor named This compound has been identified. nih.govacs.org This compound is remarkable because it covalently binds to and inhibits procaspase-8, but not other caspases. nih.govacs.org This unprecedented selectivity makes 63-R a valuable chemical probe for studying the specific roles of procaspase-8.
The discovery of 63-R was facilitated by X-ray crystallography studies that elucidated the three-dimensional structure of procaspase-8 in complex with the inhibitor. nih.govacs.org These studies revealed that 63-R binds to a site that undergoes significant conformational changes during caspase activation, explaining its specificity for the zymogen form. nih.govacs.org The emergence of this compound represents a significant advancement in the field, providing a powerful tool to dissect the intricate functions of procaspase-8 in health and disease and paving the way for the development of a new class of highly selective caspase-targeting therapeutics. nih.govacs.org
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.956 |
IUPAC Name |
(R)-2-Chloro-N-(1-(4-morpholinobenzoyl)piperidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |
InChI Key |
MRAMUVZVDBOPEH-JOCHJYFZSA-N |
SMILES |
O=C(N([C@H]1CN(C(C2=CC=C(N3CCOCC3)C=C2)=O)CCC1)C4=CC=CC=C4)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Procaspase-8 Inhibitor 63-R |
Origin of Product |
United States |
Cellular and Biological Consequences of Procaspase 8 Inhibitor 63 R
Modulation of Programmed Cell Death Pathways
The strategic intervention of Procaspase-8 Inhibitor 63-R at the level of procaspase-8 provides a powerful tool to dissect and influence the delicate balance between different forms of programmed cell death. Its primary mechanism involves the direct inhibition of procaspase-8, which is a critical initiator caspase in the extrinsic apoptotic pathway.
Inhibition of Extrinsic Apoptosis (e.g., FasL-induced)
Extrinsic apoptosis is a form of programmed cell death initiated by the binding of extracellular death ligands, such as Fas ligand (FasL), to their corresponding cell surface receptors. This pathway is heavily reliant on the activation of caspase-8. This compound effectively curtails this process by preventing the activation of its direct target.
The binding of a death ligand like FasL to its receptor, Fas, triggers the recruitment of adaptor proteins, most notably Fas-Associated Death Domain (FADD). FADD, in turn, recruits multiple molecules of procaspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the high local concentration of the DISC, procaspase-8 molecules undergo dimerization and subsequent auto-catalytic activation.
This compound, by covalently binding to the procaspase-8 zymogen, is thought to interfere with this critical activation step. This binding may sterically hinder the conformational changes necessary for dimerization and auto-processing within the DISC, thereby preventing the generation of active caspase-8. Consequently, the entire signaling cascade originating from the death receptor is effectively halted at its inception.
The activation of caspase-8 at the DISC is a pivotal event that unleashes a cascade of downstream effector caspases. Active caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.
By preventing the initial activation of procaspase-8, Inhibitor 63-R effectively blocks the entire downstream signaling cascade. This results in the failure to activate effector caspases like caspase-3, thereby preserving cellular integrity and preventing the execution of the apoptotic program.
| Apoptotic Pathway Component | Effect of this compound | Consequence |
| Procaspase-8 | Covalent Inhibition | Prevents activation |
| DISC Formation | Disruption of functional assembly | Halts upstream signaling |
| Caspase-8 Activation | Blocked | No initiator caspase activity |
| Caspase-3 Activation | Prevented | No executioner caspase activity |
| Apoptosis | Inhibited | Cell survival |
Regulation of Necroptotic Signaling
Necroptosis is a form of programmed necrosis that is executed independently of caspases and serves as a crucial alternative cell death pathway, particularly when apoptosis is inhibited. This pathway is critically regulated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Caspase-8 plays a dual role in this context, as it can cleave and inactivate both RIPK1 and RIPK3, thereby suppressing necroptosis.
Under conditions where caspase-8 is inhibited, such as in the presence of this compound, the suppressive cleavage of RIPK1 and RIPK3 is removed. This allows for the formation of a pro-necroptotic signaling complex known as the necrosome, which is centered around the interaction and reciprocal phosphorylation of RIPK1 and RIPK3. The activation of these kinases is a hallmark of the switch from apoptotic to necroptotic cell death.
By inhibiting procaspase-8, Inhibitor 63-R can indirectly lead to the stabilization and activation of RIPK1 and RIPK3. This shifts the cellular fate towards necroptosis, highlighting the inhibitor's ability to modulate the type of cell death program that is executed.
Once activated within the necrosome, RIPK3 phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the key downstream effector of necroptosis. Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. At the membrane, these MLKL oligomers form pores that disrupt membrane integrity, leading to cell lysis and the release of cellular contents.
The use of this compound, by promoting the activation of the RIPK1-RIPK3 axis, can consequently lead to an increase in MLKL phosphorylation and subsequent membrane disruption. This demonstrates the inhibitor's role in not just blocking apoptosis but also in potentially sensitizing cells to a necroptotic stimulus.
| Necroptotic Pathway Component | Effect of this compound | Consequence |
| Caspase-8 (in relation to necroptosis) | Inhibited | Removal of suppression on RIPK1/RIPK3 |
| RIPK1 and RIPK3 | Activation and Necrosome Formation | Promotion of necroptotic signaling |
| MLKL | Phosphorylation and Oligomerization | Translocation to the plasma membrane |
| Plasma Membrane | Pore formation and Disruption | Cell lysis and necroptosis |
Interplay with Pyroptosis and PANoptosis Pathways
Caspase-8 is a critical regulatory hub that dictates the balance between different forms of programmed cell death, including apoptosis, necroptosis, and pyroptosis. nih.govnih.gov Its inhibition, therefore, has significant consequences for these interconnected pathways. The interplay between these cell death modalities is now often referred to as PANoptosis (encompassing pyroptosis, apoptosis, and necroptosis), a coordinated cell death network that is crucial for host defense and tissue homeostasis. nih.gov
Caspase-8 functions as a molecular switch; in its active state, it promotes apoptosis while simultaneously suppressing necroptosis by cleaving key necroptotic proteins like RIPK1 and RIPK3. nih.govnih.gov When caspase-8 is inhibited or absent, the necroptosis pathway, driven by the kinases RIPK1 and RIPK3 and executed by MLKL, is unleashed. nih.govnih.gov
Furthermore, caspase-8 is directly implicated in pyroptosis and the broader PANoptosis framework. nih.gov It can mediate pyroptosis and is considered a key component of the PANoptosome, a multi-protein complex that integrates signals to trigger a specific cell death response. nih.gov For instance, certain pathogens can induce PANoptosis where the combined deletion of caspase-8, along with other key molecules like caspase-1 and RIPK3, is required to prevent cell death in macrophages. nih.gov The activation of the innate immune sensor ZBP1 can trigger a PANoptotic response through the activation of RIPK3, caspase-8, and the NLRP3 inflammasome. nih.gov By blocking procaspase-8, an inhibitor like 63-R can disrupt this delicate balance, potentially shunting the cellular response away from apoptosis and towards necroptosis or altering the dynamics of a PANoptotic response.
| Pathway | Role of Caspase-8 | Predicted Effect of this compound |
| Apoptosis | Initiator caspase, promotes cell death upon activation. nih.gov | Inhibition of extrinsic apoptosis. |
| Necroptosis | Inhibits necroptosis by cleaving RIPK1 and RIPK3. nih.govnih.gov | Promotes necroptosis by preventing RIPK1/RIPK3 cleavage. nih.gov |
| Pyroptosis | Can mediate pyroptosis; a component of the PANoptosome. nih.gov | Modulates pyroptotic signaling, potentially inhibiting this pathway or altering its course. |
| PANoptosis | Central molecular switch and regulator integrating apoptosis, necroptosis, and pyroptosis signals. nih.govnih.gov | Disrupts the coordinated PANoptotic response, shifting the balance between constituent cell death pathways. nih.gov |
Impact on Cellular Responses Beyond Cell Death
The functional repertoire of procaspase-8 is not limited to regulating cell death. Its activity, and therefore its inhibition, has significant consequences for non-lethal cellular responses, particularly inflammation and cell proliferation. nih.govmdpi.com
Modulation of Inflammatory Responses
Procaspase-8 is a key player in modulating inflammatory signaling, acting as a scaffold and a protease to regulate pathways that lead to the production of inflammatory cytokines. nih.gov
Caspase-8 plays a direct, non-apoptotic role in inflammation by regulating the maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov In certain contexts, particularly when the canonical inflammasome activator caspase-1 is absent or inhibited, caspase-8 can be recruited to inflammasome complexes, such as the NLRP3 inflammasome, where it directly cleaves pro-IL-1β to its active form. nih.govnih.gov
Studies in bone marrow-derived dendritic cells (BMDCs) have shown that upon NLRP3 inflammasome activation, caspase-8 is recruited and can drive IL-1β processing independently of caspase-1. nih.gov This caspase-8-mediated IL-1β production is suppressed by pharmacological inhibition of caspase-8. nih.gov Therefore, this compound would be expected to suppress this non-canonical inflammasome activity and reduce IL-1β production in specific cellular settings. nih.gov Caspase-8 can also be recruited to other signaling complexes, such as one involving CARD9-BCL10-MALT1 during fungal infections, where it assumes an inflammatory role to process pro-IL-1β. nih.gov
The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of inflammation, immunity, and cell survival. nih.gov Procaspase-8 has been implicated in the activation of NF-κB signaling, a function that appears to be distinct from its role in cell death. nih.govnih.gov In T-cells and B-cells, the activation of NF-κB following antigen receptor ligation involves a complex containing FADD, procaspase-8, and cFLIP. nih.gov
The precise mechanism by which caspase-8 activates NF-κB is still under investigation, but reconstitution experiments have shown that enzymatically active caspase-8 is required for NF-κB signaling in certain cell lines. nih.gov This suggests that the protease function of caspase-8 is necessary for this signaling cascade. Consequently, an inhibitor like 63-R, which targets the procaspase's catalytic potential, could interfere with and potentially reduce NF-κB activation in contexts where it is dependent on caspase-8 activity. nih.govnih.gov
Cellular Proliferation and Survival Contexts
Beyond its role as a death-inducing protein, procaspase-8 possesses a crucial pro-survival function that is dependent on its basal protease activity. nih.govmdpi.com This paradoxical role highlights the enzyme's importance in maintaining cellular homeostasis.
Research has demonstrated that the protease activity of procaspase-8 is essential for cell survival in certain cell types, such as T-lymphoma cells. nih.gov In these cells, the knockdown of caspase-8 expression or the inhibition of its protease activity leads to a decreased growth rate and an increase in cell death. nih.gov This cell death is complex, involving features of both apoptosis and non-apoptotic death, and is dependent on the activity of RIP1 and RIP3. nih.gov This suggests that the basal protease activity of procaspase-8 functions to suppress lethal signals emanating from the RIP kinases, thereby preventing spontaneous cell death and supporting proliferation. nih.gov Therefore, by inhibiting the essential protease activity of procaspase-8, this compound would likely impair the pro-survival function of the enzyme, leading to reduced cellular proliferation and viability in contexts where this basal activity is critical. nih.govmdpi.com
| Cellular Response | Role of Procaspase-8 | Predicted Effect of this compound |
| Inflammasome Activation | Recruited to NLRP3 inflammasomes; directly cleaves pro-IL-1β. nih.gov | Suppresses non-canonical inflammasome activation and IL-1β production. nih.gov |
| NF-κB Signaling | Required for NF-κB activation in response to specific stimuli (e.g., antigen receptor ligation). nih.govnih.gov | Inhibits NF-κB activation in pathways dependent on caspase-8's enzymatic activity. nih.gov |
| Cellular Proliferation & Survival | Basal protease activity is essential for cell survival by suppressing RIP1/RIP3-dependent death signals. nih.gov | Impairs cell survival and proliferation by blocking the suppression of lethal RIP kinase signals. nih.gov |
Research Methodologies Employed in Studying Procaspase 8 Inhibitor 63 R
Structural Biology Techniques
Structural biology provides a three-dimensional blueprint of molecular interactions, offering invaluable insights into how inhibitors like 63-R function.
X-ray Crystallography for Protein-Ligand Complex Determination
X-ray crystallography has been a cornerstone in determining the high-resolution structure of the procaspase-8 protein in complex with inhibitor 63-R. nih.govnih.govacs.orgbiorxiv.org This technique involves crystallizing the protein-inhibitor complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise atomic arrangement of the molecule.
Researchers successfully determined the crystal structure of the procaspase-8 homodimer (residues 223–479) covalently bound to 63-R to a resolution of 2.88 Å. nih.govbiorxiv.org The structure, deposited in the Protein Data Bank under the accession code 6PX9, revealed critical details of the interaction. nih.govbiorxiv.org It showed that 63-R covalently modifies the catalytic Cys360 residue within the enzyme's active site. nih.gov A significant finding from the crystallographic data was the observation of large conformational changes in the active-site loops of procaspase-8 upon binding to 63-R. nih.govnih.govacs.orgbiorxiv.org These loops, which must undergo rearrangement for the enzyme to become active, are held in a specific, inhibited conformation by the compound. This mode of binding is distinct from that of inhibitors targeting the active, processed form of caspase-8, highlighting the unique mechanism of this pro-form inhibitor. nih.govbiorxiv.org
Interactive Data Table: Crystallographic Data for Procaspase-8 in Complex with 63-R
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6PX9 | nih.govbiorxiv.org |
| Resolution | 2.88 Å | nih.govbiorxiv.org |
| Space Group | P 21 21 21 | nih.gov |
| Rcryst | 28.9% | nih.govbiorxiv.org |
| Rfree | 36.6% | nih.govbiorxiv.org |
NMR Spectroscopy in Procaspase Structural Analysis
While X-ray crystallography provides a static snapshot of the protein structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the solution-state structure and dynamics of proteins like procaspase-8. Although the primary studies on 63-R heavily relied on crystallography, NMR has been instrumental in the broader field of procaspase-8 research. nih.govresearchgate.net
NMR studies have been used to determine the solution structure of the monomeric, unprocessed catalytic domain of the procaspase-8 zymogen. researchgate.netuzh.ch These analyses have revealed the flexibility of the active site loops and the position of the intersubunit linker, which blocks the active site in the inactive monomeric state. researchgate.netresearchgate.net By monitoring changes in the NMR spectrum upon the addition of binding partners or during the activation process, researchers can map interaction surfaces and characterize conformational changes. For instance, NMR has been used to follow the cleavage of procaspase-8 in real-time, providing a dynamic view of its activation, a process that inhibitors like 63-R are designed to prevent. researchgate.netresearchgate.net
Biochemical Assays
Biochemical assays are fundamental for validating structural findings and quantifying the functional effects of inhibitors.
Mutagenesis-Based Biochemical Assays for Key Residue Identification
To validate the interactions observed in the crystal structure of the procaspase-8/63-R complex and to identify residues crucial for binding, researchers employ site-directed mutagenesis. nih.govbiorxiv.org This technique involves systematically replacing specific amino acid residues in the protein with others and then measuring the impact on inhibitor binding and activity.
In the study of 63-R, a series of point mutations were introduced into the procaspase-8 protein. nih.gov For example, residues hypothesized to be in close contact with the inhibitor, such as Arg260, His264, and Trp420, were mutated to alanine (B10760859) (R260A, H264A, W420A). nih.gov The ability of these mutant proteins to bind to 63-R was then assessed using biochemical assays. nih.gov This approach confirmed the importance of certain residues for creating the specific binding pocket for 63-R and helped to rationalize the inhibitor's potency and selectivity for the procaspase form over the active enzyme. nih.govbiorxiv.org These experiments revealed that the flexible active site loops play a key role in the recognition of the small molecule inhibitor. nih.gov
Interactive Data Table: Procaspase-8 Mutants for 63-R Binding Studies
| Mutant | Purpose | Finding | Reference |
|---|---|---|---|
| R260A | To probe the contribution of this residue to ligand binding. | Altered compound affinity for procaspase-8. | nih.gov |
| H264A | To investigate the role of a potential hydrogen bond with the ligand. | Showed comparable compound labeling to wild-type, suggesting a negligible contribution of this interaction to stable binding. | nih.gov |
| W420A | To assess the impact of a bulky residue near the binding site. | No significant difference in compound labeling compared to wild-type was observed. | nih.gov |
| N407W | To block a potential binding pocket with a bulkier residue. | The mutant protein failed to yield soluble, folded protein. | nih.gov |
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function directly in complex biological systems. researchgate.net This method utilizes active site-directed chemical probes that covalently label active enzymes. embopress.org
In the context of Procaspase-8 Inhibitor 63-R, a competitive gel-based ABPP assay was employed. nih.gov This assay was used to assess the ability of various compounds, including 63-R, to bind to the wild-type and mutant forms of procaspase-8. nih.gov In this setup, recombinant procaspase-8 was pre-incubated with the inhibitor (e.g., 63-R) and then treated with a "clickable" alkyne-containing probe that also targets the active site. nih.gov The extent to which the inhibitor blocks the labeling by the probe indicates its binding affinity. The results are visualized by conjugating a fluorescent reporter molecule to the probe via click chemistry, followed by SDS-PAGE and in-gel fluorescence scanning. nih.gov This methodology provided a direct biochemical readout to complement the mutagenesis studies and confirm the engagement of 63-R with its target. nih.govembopress.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Modification Verification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive analytical technique used to identify and quantify molecules in a sample. In the study of covalent inhibitors like 63-R, it is essential for confirming that the inhibitor has indeed formed a covalent bond with its target protein and for identifying the precise site of modification.
To verify the covalent modification of procaspase-8 by 63-R, crystals from the crystallography studies were harvested, solubilized, and digested with the enzyme trypsin. nih.gov The resulting peptide fragments were then analyzed by LC-MS/MS. nih.gov This analysis definitively confirmed that the Cys360 residue of procaspase-8 was alkylated by 63-R. nih.gov The high mass accuracy of the mass spectrometer allows for the confident identification of the peptide containing the modification, providing unequivocal evidence of the covalent binding event that underpins the inhibitor's mechanism of action. nih.gov
Fluorogenic Peptide-Based Substrate Assays
To assess the specificity and inhibitory activity of this compound, researchers utilize fluorogenic peptide-based substrate assays. These assays are fundamental in determining whether the compound targets the inactive zymogen (procaspase-8) or the active enzyme. In this method, a synthetic peptide substrate containing a specific cleavage sequence for caspase-8 is linked to a fluorescent reporter molecule. In the absence of an active enzyme, the substrate remains intact, and fluorescence is minimal. Upon cleavage by active caspase-8, the fluorophore is released, resulting in a measurable increase in fluorescence.
Studies employing this technique have demonstrated that this compound selectively targets the procaspase-8 zymogen and does not inhibit the active form of caspase-8 or other caspases. This high degree of selectivity is a key characteristic of the inhibitor.
Cellular and In Vitro Model Systems
Immortalized Lymphocyte Models
Immortalized lymphocyte cell lines serve as a critical tool in understanding the cellular consequences of procaspase-8 inhibition. These cell lines provide a consistent and reproducible system to study the role of caspase-8 in apoptosis, or programmed cell death. By treating these cells with this compound, scientists can investigate how blocking the activation of procaspase-8 affects the cellular response to various apoptotic stimuli.
In Vitro Death-Inducing Signaling Complex (DISC) Models
The formation of the Death-Inducing Signaling Complex (DISC) is a pivotal event in the extrinsic apoptosis pathway, where procaspase-8 is recruited and activated. To study the direct impact of this compound on this process, in vitro DISC models are employed. These cell-free systems allow for the reconstitution of the DISC using purified proteins, including the receptor, adaptor proteins, and procaspase-8. Researchers can then introduce the inhibitor to determine its ability to prevent the recruitment and subsequent activation of procaspase-8 within this complex. These experiments provide direct evidence of the inhibitor's mechanism at the molecular level of the DISC.
Studies in Specific Cell Lines (e.g., Neuroblastoma, Myeloid Cells)
To explore the potential cell-type-specific effects of this compound, researchers utilize a variety of cancer cell lines, including those derived from neuroblastoma and myeloid leukemias. For instance, in neuroblastoma, a pediatric cancer where caspase-8 expression is often silenced, studying the effects of re-introducing and then inhibiting procaspase-8 can provide insights into the tumor's biology. In myeloid cell lines, which are relevant to hematological malignancies, these studies help to understand how inhibiting procaspase-8 might influence cell survival and differentiation pathways.
Computational and Biophysical Approaches
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules. In the context of this compound, MD simulations provide a detailed, atomistic view of how the inhibitor interacts with and covalently binds to the procaspase-8 zymogen. These simulations can predict the binding affinity, the stability of the inhibitor-protein complex, and the conformational changes that occur in procaspase-8 upon binding. This information is invaluable for understanding the structural basis of the inhibitor's selectivity and for guiding the design of future, potentially more potent, inhibitors.
Homology Modeling
To understand the structural basis of procaspase-8 inhibition by 63-R, researchers have employed homology modeling. This computational technique is instrumental in constructing a three-dimensional model of a protein when its experimental structure is unavailable. In the case of the procaspase-8-63-R complex, homology modeling was used to build a complete model, particularly focusing on the active site loops that were not resolved in crystal structures. aps.orgumw.edu
The process began with the generation of a vast number of potential conformations for the missing loop regions of procaspase-8. Specifically, approximately 5,000 models were generated to explore the possible arrangements of active site loops 1, 2, and 3 in the presence of inhibitor 63-R. aps.orgumw.edu This extensive modeling was crucial for understanding how the inhibitor binds to and stabilizes the inactive zymogen form of caspase-8. The modeling was constrained by fixing the positions of all residues for which electron density was observable in the existing crystal structure, ensuring that the generated models were anchored to a known structural framework. aps.orgumw.edu
This hybrid computational-biochemical approach, which combined the insights from homology modeling with experimental data from point mutagenesis and binding studies, was pivotal in identifying key residues involved in the recognition and binding of inhibitor 63-R. aps.org The models provided a structural rationale for the inhibitor's potency and its unique selectivity for the procaspase form over the active caspase.
Table 1: Key Aspects of Homology Modeling for Procaspase-8 and Inhibitor 63-R
| Feature | Description | Reference |
| Target Protein | Procaspase-8 | aps.orgumw.edu |
| Ligand | This compound | aps.orgumw.edu |
| Modeling Focus | Missing active site loops 1, 2, and 3 | aps.orgumw.edu |
| Number of Models Generated | ~5,000 | aps.orgumw.edu |
| Key Outcome | Complete structural model of the procaspase-8-63-R complex | aps.org |
Computational Simulations of Caspase Activation Dynamics
Computational simulations, particularly molecular dynamics (MD) simulations, are powerful tools for studying the dynamic processes of protein activation. These simulations can provide a time-resolved view of the conformational changes that proteins undergo, offering insights that are often inaccessible through static structural methods alone.
In the context of procaspase-8, understanding the dynamics of its activation is crucial for elucidating how inhibitors like 63-R can effectively halt this process. While the utility of such computational approaches is recognized as a vital next step for in-depth studies of procaspase-8 inhibition, extensive studies detailing the use of computational simulations to specifically model the activation dynamics of procaspase-8 in the presence of Inhibitor 63-R are not widely available in the reviewed scientific literature. aps.org The existing research highlights the need for such computational approaches to better capture the structural heterogeneity of the disordered regions of procaspase-8 and to characterize their role in ligand recognition and the mechanism of inhibition. aps.org
Future research employing molecular dynamics simulations could illuminate the precise mechanism by which 63-R binding prevents the conformational changes required for procaspase-8 dimerization and subsequent activation, further guiding the development of next-generation inhibitors.
Comparative Analysis and Distinctiveness of Procaspase 8 Inhibitor 63 R
Differentiation from Pan-Caspase Inhibitors (e.g., zVAD-fmk)
Pan-caspase inhibitors, such as the well-known zVAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(O-methyl)-fluoromethylketone), have been invaluable tools in apoptosis research. nih.govtandfonline.com However, their broad-spectrum activity, targeting multiple activated caspases, presents significant limitations for therapeutic applications due to the potential for off-target effects. biorxiv.orgacs.orgblogspot.comrcsb.org Procaspase-8 Inhibitor 63-R distinguishes itself from these agents through its enhanced selectivity and novel targeting strategy. biorxiv.orgnih.gov
Enhanced Selectivity Profile
This compound demonstrates a highly selective profile, specifically targeting the inactive zymogen form of caspase-8. nih.govevitachem.com This selectivity is a stark contrast to pan-caspase inhibitors like zVAD-fmk, which inhibit a wide range of active caspases due to the high structural similarity of their active sites. biorxiv.orgacs.org The development of selective inhibitors for individual caspases has been a long-standing challenge in the field. acs.orgblogspot.com
The selectivity of 63-R stems from its ability to recognize and covalently bind to a unique conformation present in the procaspase-8 zymogen, which is not found in other caspases or even in the mature, active form of caspase-8. biorxiv.orgnih.gov Research has shown that 63-R covalently modifies the catalytic cysteine (Cys360) within the procaspase-8 active site. nih.govbiorxiv.org This interaction is facilitated by the distinct topology of the active-site loops in the zymogen state. nih.govbiorxiv.org
| Feature | This compound | zVAD-fmk (Pan-Caspase Inhibitor) |
| Primary Target | Inactive procaspase-8 zymogen | Multiple active caspases (e.g., -1, -3, -4, -7, -8, -9) |
| Selectivity | High for procaspase-8 | Broad, with limited selectivity among caspases |
| Mechanism | Covalent modification of the zymogen | Irreversible binding to the active site of mature caspases |
Targeting of an Inactive Enzyme Precursor vs. Active Enzyme
The fundamental difference in the mechanism of action between this compound and pan-caspase inhibitors lies in their respective targets: an inactive precursor versus a fully active enzyme. biorxiv.orgnih.gov Caspases are synthesized as inactive zymogens, or procaspases, which require proteolytic processing to become active. frontiersin.org this compound intercepts this process by binding to the procaspase-8 zymogen, preventing its activation and subsequent initiation of the apoptotic cascade. biorxiv.orgnih.gov
In contrast, zVAD-fmk and other pan-caspase inhibitors act on caspases that have already been activated. nih.govacs.org This "downstream" inhibition may not be sufficient to completely halt the apoptotic signaling, especially given the rapid amplification of the caspase cascade. biorxiv.org By targeting the upstream, inactive precursor, 63-R offers a more proactive approach to modulating caspase activity. biorxiv.orgnih.gov
The crystal structure of procaspase-8 in complex with 63-R has revealed the structural underpinnings of this unique targeting strategy. nih.govrcsb.orgbiorxiv.org The inhibitor binds to a conformation of the active site that is distinct from that of the mature enzyme, exploiting the flexibility of the active-site loops in the zymogen state. nih.govbiorxiv.orgresearchgate.net These loops undergo significant conformational changes upon activation, altering the binding pocket and thus preventing 63-R from effectively inhibiting the mature caspase-8. nih.govresearchgate.net
Novelty in Expanding the Druggable Proteome
The development of this compound represents a significant advancement in chemical biology and drug discovery by expanding the concept of the "druggable proteome." biorxiv.orgacs.orgblogspot.com Traditionally, drug development has focused on targeting the well-defined active sites of enzymes in their functional state. The successful inhibition of an inactive zymogen demonstrates the feasibility of targeting alternative protein conformations, a strategy that was previously underexplored for proteases. biorxiv.orgacs.orgblogspot.com
This approach is analogous to the development of kinase inhibitors that target inactive conformations, a strategy that has yielded highly selective and potent drugs. biorxiv.org By demonstrating that procaspases are viable targets for small molecules, the discovery of 63-R opens up new avenues for developing selective inhibitors for other proteases and enzymes that exist in precursor forms. biorxiv.orgacs.orgblogspot.com This paradigm shift has the potential to unlock a host of previously "undruggable" targets within the proteome. biorxiv.orgacs.orgblogspot.com
Future Research Directions and Investigative Applications
The discovery and characterization of the procaspase-8 inhibitor 63-R have opened new avenues for research into the intricate mechanisms of apoptosis and other cellular processes regulated by caspase-8. This selective, covalent inhibitor provides a unique tool to explore the zymogen form of an initiator caspase, offering possibilities that extend beyond traditional active-site inhibitors.
Q & A
Q. What is the mechanism of action of 63-R in inhibiting procaspase-8?
63-R covalently alkylates the catalytic cysteine (Cys360) in the inactive precursor (zymogen) of caspase-8, preventing its proteolytic activation and subsequent cleavage of downstream executioner caspases like caspase-3. This irreversible binding stabilizes the procaspase-8 conformation, akin to targeting inactive kinase conformations (e.g., imatinib for Abl kinase). Structural studies confirm its unique binding pose compared to inhibitors of mature caspases .
Q. What structural features of procaspase-8 enable selective inhibition by 63-R?
The crystal structure of procaspase-8 bound to 63-R reveals large conformational shifts in active-site loops (loops 1, 2, and 3) compared to mature caspases. These loops form a partially occluded active site in the zymogen, which accommodates 63-R’s α-chloroacetamide electrophile and 4-morpholinobenzoyl substituent. Key hydrophobic interactions dominate binding, with minimal hydrogen bonding .
Q. Which residues are critical for 63-R binding, and how are they validated?
Residues within loop 2 (e.g., Asn408, Cys409, Asn407) and loop 1 (Cys360) form a hydrophobic pocket for 63-R. Mutagenesis studies (e.g., C409W, G418A) show reduced binding affinity, with G418A increasing 63-R’s IC50 by >10-fold. Molecular modeling (MODELLER) and point mutagenesis confirm these residues’ roles in stabilizing ligand interactions .
Advanced Research Questions
Q. How was the procaspase-8/63-R co-crystal structure determined, and what limitations exist?
The structure was solved via molecular replacement using the active caspase-8 structure (PDB 4JJ7) as a template. Missing loops (residues 217–222, loops 1–3) were modeled using MODELLER 9v2 and refined with Phenix. Limitations include unresolved flexible regions (e.g., loop 2’s Gly418) and static inhibitor positioning in crystallography versus dynamic cellular conditions .
Q. How does loop flexibility influence 63-R binding and inhibitor selectivity?
Loop 2 (residues 407–418) exhibits high flexibility due to Gly418, enabling conformational adjustments for 63-R binding. Molecular dynamics simulations predict transient interactions (occupancy ≤10%) with residues like Pro415 and Ser411. This flexibility explains 63-R’s selectivity for procaspase-8 over other caspases with rigid active sites .
Q. What methodologies integrate molecular modeling and biochemical assays to validate binding hypotheses?
A hybrid approach combines:
- Molecular modeling : 5,000 energy-minimized procaspase-8 models (MODELLER) ranked by DOPE scores to predict residue occupancies.
- Mutagenesis : Residues with high predicted occupancy (e.g., C409W) are tested via IC50 measurements and activity-based protein profiling (ABPP).
- ABPP : Gel-based assays with clickable analogs (e.g., alkyne-61) quantify labeling efficiency under mutational perturbations .
Q. Why does 63-R retain potency despite lacking hydrogen-bonding interactions?
The hydrophobic phenylamide core of 63-R aligns with procaspase-8’s hydrophobic pocket (e.g., interactions with Asn408 and Cys409). Only one weak hydrogen bond (His264) was observed, but mutagenesis (H264A) showed no impact on IC50. Potency likely arises from pre-alkylation non-covalent interactions and structural complementarity in the zymogen state .
Q. How do molecular docking studies explain ligand selectivity discrepancies?
Docking success rates (RMSD ≤1 Å) correlate with experimental activity: 63-R (24% success) is more potent than enantiomer 63-S (14%) or inactive analog 62 (3%). However, compounds 7 and 61 show lower docking accuracy despite similar ABPP activity, highlighting limitations in rigid-protein docking protocols and scoring functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
